molecular formula C10H15N3OS B1305245 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 5424-84-0

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1305245
CAS No.: 5424-84-0
M. Wt: 225.31 g/mol
InChI Key: HVNGXJJCRHNOQC-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 5424-84-0) is a high-value chemical building block with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol . This compound, which features a piperidine-substituted thiouracil core, is professionally supplied as a pharmaceutical intermediate and fine chemical for synthetic organic and medicinal chemistry research . It is analyzed to meet high-quality standards, with purity specifications often exceeding 95% to 99%, as verified by techniques including LCMS, HPLC, NMR, and elemental analysis . Compounds within this structural class have demonstrated significant research utility. Specifically, related 2-thioxopyrimidinone analogues have been investigated as high-affinity, non-nucleotide antagonists for the P2Y2 receptor (P2Y2R), a G-protein-coupled receptor (GPCR) that is a promising therapeutic target for conditions such as anti-metastatic cancer and idiopathic pulmonary fibrosis (IPF) . This makes the compound a valuable scaffold for developing new molecular probes and receptor antagonists in drug discovery campaigns . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) for specific handling, storage, and safety information.

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGXJJCRHNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202595
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-84-0
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5424-84-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a piperidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Position 5 Core Structure Molecular Weight Key References
5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Piperidin-1-ylmethyl 2-Thioxo-dihydropyrimidinone 253.33* -
5-[(2-Ethylphenyl)amino]methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 89665-72-5) 2-Ethylphenylamino 2-Thioxo-dihydropyrimidinone 261.34
5-(Morpholinomethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (CAS 89665-74-7) Morpholinomethyl 2-Thioxo-dihydropyrimidinone 227.28
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Au(III) complex ligand) None (unsubstituted at position 5) 2-Thioxo-dihydropyrimidinone 142.17
5,5-Dimethyl-2-[(6-methyl-4-oxo-2-thioxo-pyrimidin-5-yl)sulfonyl]cyclohexane-1,3-dione Sulfonyl-linked cyclohexanedione 2-Thioxo-dihydropyrimidinone 372.41

*Calculated based on molecular formula C₁₁H₁₅N₃OS.

Key Observations :

  • Piperidinylmethyl vs.
  • Amino vs. Heterocyclic Substituents: The 2-ethylphenylamino group in CAS 89665-72-5 increases aromaticity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Sulfonyl-Linked Groups : Compounds like those in exhibit extended conjugation, which could influence electron distribution and binding to enzymatic targets.

Yield Comparison :

  • Morpholinomethyl derivatives achieve yields up to 95% in alkylation reactions , whereas sulfonamide-linked analogs (e.g., ) report lower yields (~60–70%) due to multi-step syntheses.

Biological Activity

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of thioxopyrimidinones, which have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OSC_{12}H_{16}N_2OS. The compound features a piperidine ring, which is known for its role in enhancing biological activity through structural modifications.

1. Myeloperoxidase Inhibition

One of the significant biological activities of this compound is its ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress in tissues. The inhibition of MPO can potentially lead to therapeutic effects in conditions like cardiovascular diseases and acute coronary syndrome .

2. Antimicrobial Activity

Research indicates that derivatives of thioxopyrimidinones exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .

3. Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar thioxopyrimidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has demonstrated that these compounds can affect cell cycle progression and promote cell death in different cancer cell lines .

4. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Study 1: Myeloperoxidase Inhibition

In a study focusing on the anti-inflammatory effects of thioxopyrimidinones, it was found that specific derivatives significantly reduced MPO activity in vitro, leading to decreased oxidative damage markers in endothelial cells exposed to inflammatory stimuli. This suggests a promising avenue for cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various thioxopyrimidinone derivatives against a panel of bacterial pathogens. The results indicated that certain modifications to the piperidine moiety enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Myeloperoxidase InhibitionReduces oxidative stress ,
AntimicrobialDisruption of bacterial cell functions ,
AnticancerInduction of apoptosis ,
Enzyme InhibitionAChE and urease inhibition ,

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventCatalystTime (h)Yield (%)Reference
Thiourea, ethyl cyanoacetateEthanolNaOEt440–60
Enaminone, 6-amino-2-thioxopyrimidinoneGlacial acetic acidNone655–70
Hydrazonoyl halidesDioxaneEt₃N3–650–75

Basic: How is structural confirmation achieved for this compound and its derivatives?

Answer:
Structural elucidation relies on:

  • Spectroscopic Data :
    • ¹H/¹³C NMR : Peaks for thioxo (δ ~12.3–12.5 ppm, NH) and piperidinyl protons (δ ~1.5–3.5 ppm) .
    • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
    • HRMS : Accurate mass determination (e.g., m/z 386.0725 for C₂₂H₁₄N₂O₃S) .
  • Elemental Analysis : Confirmation of C, H, N, S ratios within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Key optimization strategies include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Triethylamine improves regioselectivity in hydrazonoyl halide coupling .
  • Temperature Control : Reflux in bromobenzene (100°C) under argon reduces side reactions vs. ethanol .
    Note : Yields vary significantly (40–75%) due to substituent electronic effects and steric hindrance .

Advanced: What methodologies are used to evaluate biological activity, and what contradictions exist?

Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
  • Molecular Docking : Targeting enzymes like FAK (focal adhesion kinase) or Keap1-Nrf2 PPI .

Q. Contradictions :

  • Substituent Impact : Morpholine derivatives show enhanced antitumor activity in some studies but reduced efficacy in others due to solubility issues .
  • Enzyme Selectivity : Thiouracil analogs inhibit β-glucuronidase in vitro but show species-dependent metabolism in vivo (e.g., oxidative desulphuration in humans vs. rodents) .

Advanced: How are spectral data discrepancies resolved during characterization?

Answer:
Common issues and solutions:

  • Tautomerism : Thione-thiol tautomerism in 2-thioxo derivatives causes split NMR peaks. Use deuterated DMSO or elevated temperatures to simplify spectra .
  • Impurity Artifacts : Column chromatography (SiO₂, CH₂Cl₂/MeOH) removes byproducts like unreacted thiourea .
  • Dynamic Exchange : Slow-exchange NH protons broaden signals; D₂O shake or 2D NMR (COSY, HSQC) clarifies connectivity .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications :
    • Piperidinyl Substituents : Bulky groups (e.g., 4-chlorophenyl) enhance kinase inhibition but reduce solubility .
    • Thioxo vs. Oxo : Thioxo analogs show higher bioavailability due to improved membrane permeability .
  • Functional Group Additions :
    • Hydrazone Linkers : Improve DNA intercalation in antitumor derivatives .
    • Halogenation : Fluorine or chlorine at the pyrimidine ring boosts antimicrobial potency .

Q. Table 2: SAR Trends

ModificationBiological ImpactReference
Piperidinyl → Morpholinyl↑ Antitumor activity (HepG2)
Thioxo → Oxo↓ β-glucuronidase inhibition
4-Chlorophenyl substituent↑ FAK binding affinity

Advanced: How are computational methods integrated into experimental design?

Answer:

  • Molecular Docking : Prioritize analogs with high docking scores (e.g., Glide SP scoring for Keap1-Nrf2 inhibitors) .
  • DFT Calculations : Predict tautomeric stability and reactive sites for functionalization .
  • ADMET Prediction : SwissADME or pkCSM models guide synthesis of derivatives with optimal logP (<5) and TPSA (<140 Ų) .

Advanced: What analytical challenges arise in quantifying metabolic stability?

Answer:

  • LC-MS/MS Detection : Low abundance metabolites (e.g., desulphurated products) require high-resolution Q-TOF systems .
  • Species Variability : Human liver microsomes vs. rodent models show divergent CYP450/FMO metabolism, complicating extrapolation .

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